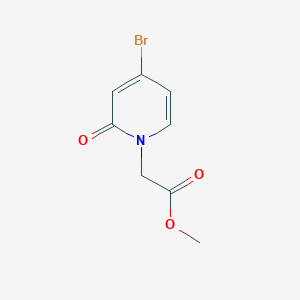

Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-bromo-2-oxopyridin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8(12)5-10-3-2-6(9)4-7(10)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGCGTQFNGFSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC(=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Dihydropyridinone Core

Method:

The core heterocycle is synthesized via a condensation reaction involving 3-bromo-2-oxo-1,2-dihydropyridine derivatives with suitable active methylene compounds, such as ethyl acetoacetate or methyl acetoacetate, under basic or acidic conditions.

- Reflux in ethanol or acetic acid

- Presence of catalysts like ammonium acetate or piperidine

- Temperature range: 80–120°C

3-bromo-2-oxo-1,2-dihydropyridine + methyl acetoacetate → dihydropyridinone intermediate

This step is crucial for establishing the heterocyclic framework with the bromine substituent already incorporated.

Bromination at the 4-Position

Method:

Selective bromination is achieved by treating the dihydropyridinone with N-bromosuccinimide (NBS) in the presence of a radical initiator or under controlled electrophilic substitution conditions.

- Solvent: Carbon tetrachloride or dichloromethane

- Initiator: AIBN or benzoyl peroxide

- Temperature: 0–25°C to prevent polybromination

Dihydropyridinone + NBS → 4-bromo-dihydropyridinone

Control over reaction temperature and stoichiometry is essential to achieve mono-bromination.

Esterification at the 2-Position

Method:

The final step involves esterification of the 2-position with methyl acetate, typically through nucleophilic substitution or transesterification.

- Direct esterification using methyl acetate in the presence of a base such as potassium carbonate

- Alternatively, activation of the 2-position via halogenation followed by nucleophilic substitution with methyl acetate

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: 50–80°C

- Catalyst: Potassium carbonate or sodium hydride

4-bromo-dihydropyridinone + methyl acetate + base → methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Data Table Summarizing Preparation Methods

Research Findings and Optimization Insights

Recent studies emphasize the importance of regioselectivity and reaction control to maximize yield and minimize by-products. For instance, the use of radical initiators during bromination ensures selective substitution at the 4-position, while solvent choice influences the esterification efficiency.

Furthermore, modifications such as using different methyl esters or alternative halogenating agents can fine-tune the synthesis, as demonstrated in medicinal chemistry research where structural variations impact biological activity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of N-oxides.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Substitution: Products where the bromine atom is replaced by another functional group.

Reduction: Alcohol derivatives of the original compound.

Oxidation: N-oxide derivatives or other oxidized forms.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is being investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural similarity to known bioactive compounds allows researchers to explore its effects on various biological targets.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the dihydropyridine structure can enhance antibacterial activity against specific pathogens. This compound has been synthesized and tested for its efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results in preliminary assays.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations that can lead to the formation of more complex molecules.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Reacting appropriate aldehydes or ketones with amines under acidic conditions.

- Bromination Reactions : Selective bromination of precursors to introduce the bromo group at the desired position.

Potential Therapeutic Uses

The compound's structural features suggest potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.

Case Study: Neuroprotective Effects

Research into related dihydropyridine compounds has revealed neuroprotective properties. This compound is currently under investigation for its effects on neuronal cell lines exposed to oxidative stress, aiming to determine its ability to mitigate cell death and promote survival.

Table 1: Comparison of Biological Activities

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Condensation Reaction | Reaction with acetylated amine | 85 |

| Bromination | Selective bromination using NBS | 75 |

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the ester functional group can participate in various biochemical interactions, potentially leading to inhibitory effects on certain enzymes or pathways .

Comparison with Similar Compounds

Substitution Patterns and Molecular Features

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Key Differences and Implications

Substituent Position: The 4-bromo substituent in the target compound may confer distinct electronic effects compared to 3-amino (electron-donating) or 5-/6-bromo (electron-withdrawing) analogs. Bromine at position 4 could influence regioselectivity in further reactions, such as cross-coupling or nucleophilic substitution . 3-Amino derivatives (e.g., Methyl (3-amino-2-oxo-1(2H)-pyridinyl)acetate) are more reactive toward electrophiles due to the amino group’s nucleophilicity .

Ester Group Variation :

- Ethyl esters (e.g., Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate) generally exhibit higher lipophilicity than methyl esters, which may impact solubility and bioavailability in drug design .

Synthetic Utility: Brominated analogs (4-, 5-, or 6-bromo) are valuable intermediates for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups . The 3-amino derivative could serve as a precursor for amide bond formation or heterocyclic ring expansion .

Research Findings and Limitations

- Application Data: Applications remain speculative; compounds like Methyl 6-bromo-1,2-dihydro-2-oxo-4-pyridineacetate are explicitly noted to lack application data .

Biological Activity

Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS Number: 1629672-68-9) is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial activity, mechanisms of action, and structural characteristics.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of dihydropyridine have been shown to inhibit various bacterial strains, including Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 1.8 μg/mL, demonstrating potent activity against Mtb .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| BOK-2 | 1.8 | Mycobacterium tuberculosis |

| BOK-3 | 2.4 | Mycobacterium tuberculosis |

| BOP-1 | 5.9 | Mycobacterium tuberculosis |

| BOK-5 | 11.6 | Mycobacterium tuberculosis |

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes critical for bacterial survival. For example, studies on similar compounds have revealed their role in inhibiting the DprE1 enzyme, which is essential for the cell wall synthesis in Mtb . The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Modifications at various positions on the dihydropyridine ring can lead to significant changes in potency and selectivity against target pathogens. For instance, the introduction of halogen atoms or functional groups has been shown to enhance antimicrobial activity .

Table 2: Structural Modifications and Their Effects on Activity

| Modification | Effect on Activity |

|---|---|

| Addition of amide group | Increased potency |

| Halogen substitution | Enhanced binding affinity |

Case Studies and Research Findings

- In Vitro Studies : Various studies have demonstrated that this compound and its derivatives exhibit promising in vitro activity against several bacterial strains. The results indicate that these compounds can effectively disrupt bacterial growth at relatively low concentrations .

- Computational Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins. For example, computational analyses have revealed that certain conformations adopted by these molecules significantly influence their binding affinity and inhibitory potential against DprE1 .

- Clinical Relevance : The potential application of these compounds in treating drug-resistant infections is noteworthy. Given the rising incidence of antibiotic resistance, compounds like this compound could play a vital role in developing new therapeutic strategies .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via alkylation or condensation reactions. A common approach involves reacting 4-bromo-2-pyridone with methyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile. Key parameters for optimization include:

- Reagent stoichiometry: A 1.2:1 molar ratio of methyl bromoacetate to pyridone ensures complete alkylation .

- Reaction time: Extended stirring (12–24 hours) at room temperature improves yield, as seen in analogous syntheses of dihydropyridine derivatives .

- Purification: Flash chromatography (e.g., 9:1 DCM/MeOH) or recrystallization from DMF/ethanol (1:2) enhances purity .

Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic data confirm the target structure?

Methodological Answer:

- H/C NMR: Key signals include the methyl ester ( ppm for H; ppm for C) and the dihydropyridinone ring protons ( ppm for H). The 4-bromo substituent induces deshielding in adjacent carbons ( ppm for C) .

- HRMS: A molecular ion peak at m/z 260.9738 [M+Na] confirms the molecular formula .

- IR: Stretching frequencies for ester C=O () and pyridinone C=O () validate functional groups .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound, and what challenges arise during refinement?

Methodological Answer: SHELXL is used for small-molecule crystallographic refinement. Key steps include:

- Data integration: Use SHELXC to process diffraction data, ensuring proper handling of high-resolution () or twinned crystals .

- Hydrogen placement: SHELXL automatically positions hydrogen atoms using riding models but requires manual adjustment for disordered regions .

- Challenges: The bromine atom’s high electron density may cause absorption errors. Apply empirical absorption corrections (e.g., SADABS) and validate with R-factor convergence () .

Q. How can mechanistic insights into alkylation reactions inform derivative synthesis?

Methodological Answer: The alkylation of 4-bromo-2-pyridone with methyl bromoacetate likely proceeds via an mechanism. To confirm:

- Kinetic studies: Monitor reaction progress under varying temperatures (25–80°C). A linear Arrhenius plot supports a single-step mechanism .

- Isotopic labeling: Use O-labeled pyridone to track oxygen migration. Retention of the label in the product excludes tautomerization .

- Solvent effects: Higher yields in DMF vs. acetonitrile suggest stabilization of the transition state by polar aprotic solvents .

Q. How can researchers resolve contradictions in 1^11H NMR data between synthetic batches?

Methodological Answer: Discrepancies in chemical shifts often arise from:

- Tautomerism: The dihydropyridinone ring may exist as keto-enol tautomers. Use deuterated DMSO to lock the keto form and reduce signal splitting .

- Solvent effects: Compare spectra in CDCl vs. DMSO-. For example, ester methyl protons shift upfield by ppm in DMSO due to hydrogen bonding .

- Impurity analysis: Employ 2D NMR (COSY, HSQC) to distinguish between target signals and byproducts like unreacted pyridone .

Q. What strategies are effective for designing bioactive analogs of this compound?

Methodological Answer:

- Scaffold modification: Introduce electron-withdrawing groups (e.g., -CN) at the 3-position to enhance electrophilicity for nucleophilic attack in biological targets .

- Bioisosteric replacement: Substitute the bromine with -CF to maintain steric bulk while improving metabolic stability .

- SAR studies: Test analogs in vitro for cytotoxicity (e.g., MTT assay) and correlate substituent effects with IC values. For example, 4-aryl substitutions in pyridinones show enhanced anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.